molecular formula C8H8ClN3O2 B1349535 N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide CAS No. 53117-27-4

N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B1349535
CAS No.: 53117-27-4
M. Wt: 213.62 g/mol
InChI Key: SRAMFNRLNQNOES-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is an organic compound with a molecular formula of C8H8ClN3O2 This compound is characterized by the presence of a chlorophenyl group attached to a hydrazino-oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide typically involves the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide has been explored for various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial strains.

    Medicine: Research has investigated its potential as a pharmacophore for developing new drugs, particularly in the treatment of infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide involves its interaction with biological targets, such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but may differ in their substituents, leading to variations in their chemical and biological properties.

    N-(4-chlorophenyl)-2-oxoacetamide:

    N-(4-chlorophenyl)-2-hydrazinoacetamide: The absence of the oxo group in this compound results in different chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-5-1-3-6(4-2-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAMFNRLNQNOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220426
Record name 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53117-27-4
Record name 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53117-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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